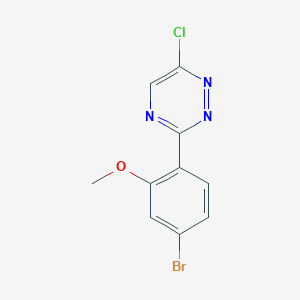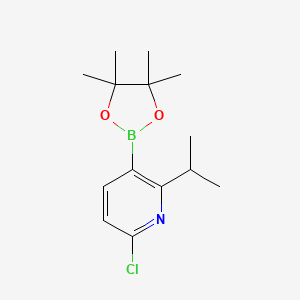
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is an organic compound with a complex structure It contains a tert-butyl group, a bromo-substituted pyrazine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate typically involves multiple steps:
Etherification: The formation of an ether bond between the pyrazine ring and the ethyl group.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-((5-bromo-3-(methylsulfonamido)pyridin-2-yl)oxy)ethyl)(isopropyl)carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may contain pyridine or pyrimidine rings.
Properties
Molecular Formula |
C13H20BrN3O3 |
|---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromo-3-methylpyrazin-2-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20BrN3O3/c1-9-11(15-8-10(14)16-9)19-7-6-17(5)12(18)20-13(2,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
BKLXLUDHOGQOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1OCCN(C)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)








![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
